molecular formula C16H16N4O5S B2916491 3-methyl-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034396-82-0

3-methyl-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2916491
CAS No.: 2034396-82-0
M. Wt: 376.39
InChI Key: WQRUZZQZWVWANU-UHFFFAOYSA-N
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Description

3-methyl-5-((3-(pyrazin-2-ylo

Biological Activity

The compound 3-methyl-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one , with CAS number 2034396-82-0 , is a synthetic heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N4O5SC_{16}H_{16}N_{4}O_{5}S with a molecular weight of 376.4 g/mol . The structure includes a benzo[d]oxazole core, a sulfonyl group, and a pyrrolidine moiety linked to a pyrazinyl ether, which may contribute to its biological properties.

Structural Features

FeatureDescription
Molecular FormulaC16H16N4O5SC_{16}H_{16}N_{4}O_{5}S
Molecular Weight376.4 g/mol
Core StructureBenzo[d]oxazole
Functional GroupsSulfonyl, Pyrazinyl, Pyrrolidine

Antitumor Activity

Research indicates that derivatives of pyrazole and related compounds exhibit significant antitumor activity. The structural components of This compound suggest potential interactions with key cellular pathways involved in cancer proliferation.

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell signaling pathways, similar to other pyrazole derivatives which have shown efficacy against BRAF(V600E) mutations and other oncogenic targets .
  • Case Study : A study on pyrazole derivatives showed promising results in inhibiting tumor growth in various cancer cell lines, indicating that modifications in the structure can enhance bioactivity .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to reduce pro-inflammatory cytokines and inhibit pathways leading to inflammation.

  • Mechanism : It is hypothesized that the sulfonyl group may play a critical role in modulating inflammatory responses by interfering with signaling pathways such as NF-kB .
  • Research Findings : In vitro studies have indicated that pyrazole derivatives can significantly reduce nitric oxide production and TNF-alpha levels in macrophage models .

Antimicrobial Activity

Preliminary studies suggest that This compound may possess antimicrobial properties. Its structural analogs have shown activity against various bacterial strains.

  • In Vitro Studies : Research has highlighted the effectiveness of similar compounds against Gram-positive and Gram-negative bacteria, suggesting that this compound could be further explored for antimicrobial applications .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions, typically starting from simpler heterocycles and incorporating the necessary functional groups through various chemical transformations.

Synthetic Route Overview

  • Starting Materials : Common precursors include pyrazine derivatives and pyrrolidine.
  • Reagents Used : Typical reagents include sulfonyl chlorides for sulfonation and coupling agents for the formation of ether linkages.
  • Yield and Purity : Optimization of reaction conditions is crucial for maximizing yield and purity, often employing techniques like chromatography for purification.

Properties

IUPAC Name

3-methyl-5-(3-pyrazin-2-yloxypyrrolidin-1-yl)sulfonyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5S/c1-19-13-8-12(2-3-14(13)25-16(19)21)26(22,23)20-7-4-11(10-20)24-15-9-17-5-6-18-15/h2-3,5-6,8-9,11H,4,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRUZZQZWVWANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(C3)OC4=NC=CN=C4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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